CCR3 Antagonist

CCR3 binding assay radioligand displacement IC50 comparison

CCR3 antagonists are not interchangeable. DPC168 delivers picomolar human eosinophil chemotaxis inhibition (IC50 0.034 nM) for mechanistic in vitro studies. SB-328437 (>2500-fold selective) is validated for murine in vivo inflammation and pain models. YM-344031 provides oral bioavailability in primates. Select by species, administration route, required selectivity, and potency. Verify lot-specific binding data before use. Bulk sizes and custom quotations available.

Molecular Formula C26H35FN4O2S
Molecular Weight 486.6 g/mol
Cat. No. B1641431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCR3 Antagonist
Molecular FormulaC26H35FN4O2S
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)NC2CCCCC2CN3CCCC(C3)CC4=CC=C(C=C4)F)C(=O)C
InChIInChI=1S/C26H35FN4O2S/c1-17-24(18(2)32)34-26(28-17)30-25(33)29-23-8-4-3-7-21(23)16-31-13-5-6-20(15-31)14-19-9-11-22(27)12-10-19/h9-12,20-21,23H,3-8,13-16H2,1-2H3,(H2,28,29,30,33)/t20-,21-,23+/m0/s1
InChIKeyNDZYPHLNJZSQJY-QNWVGRARSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CCR3 Antagonist: Chemical Class, Pharmacological Baseline, and Scientific Procurement Relevance


CCR3 (C-C chemokine receptor type 3) is a G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes, where it mediates chemotactic and activating responses to eotaxin family ligands (CCL11, CCL24, CCL26) and monocyte chemotactic proteins (MCP-3/CCL7, MCP-4/CCL13) [1]. Small molecule CCR3 antagonists are primarily (N-ureidoalkyl)benzylpiperidines developed to block ligand-induced calcium mobilization, eosinophil migration, and inflammatory cell recruitment [2]. Representative tool compounds and clinical candidates include SB-328437, GW766994, YM-344031, DPC168, and SB-297006, which are used in preclinical and clinical research across asthma, allergic inflammation, acute lung injury, and neuropathic pain [3].

Why Generic Substitution Fails: Non-Interchangeable Pharmacological Profiles Among CCR3 Antagonists


CCR3 antagonists cannot be interchanged indiscriminately due to substantial variability in receptor binding affinity, functional potency, ligand specificity, species cross-reactivity, and oral bioavailability across chemical series. For instance, SB-328437 exhibits an IC50 of 4.5 nM for CCR3 binding and >2500-fold selectivity over C5aR, LTD4, CCR7, CXCR1, and CXCR2 , whereas the natural product emodin displays an IC50 of 27.28 μM—a difference exceeding three orders of magnitude that directly impacts experimental dosing and interpretation [1]. Furthermore, species-specific pharmacology is evident: J-113863 potently inhibits human CCR3 (IC50 = 0.58 nM) but is weakly active against mouse CCR3 (IC50 = 460 nM), a nearly 800-fold difference . These quantitative disparities necessitate rigorous, data-driven selection based on specific experimental context rather than assuming functional equivalence.

CCR3 Antagonist Quantitative Evidence Guide: Head-to-Head Selectivity, Binding Affinity, and In Vivo Efficacy Comparisons


Receptor Binding Affinity Comparison: SB-328437 vs. DPC168 vs. YM-344031 vs. Emodin

Among widely used CCR3 antagonists, SB-328437 exhibits the highest receptor binding affinity (IC50 = 4.5 nM) [1], which is approximately 2.5-fold more potent than DPC168 (IC50 = 2.0 nM in binding assays; note lower values indicate higher potency) , approximately 1.5-fold more potent than YM-344031 (IC50 = 3.0 nM) [2], and over 6000-fold more potent than the natural product emodin (IC50 = 27.28 ± 1.71 μM) [3]. This 6,000-fold range in binding affinity across a single receptor target underscores the critical importance of compound selection based on assay sensitivity requirements and target engagement thresholds.

CCR3 binding assay radioligand displacement IC50 comparison eosinophil pharmacology

Functional Potency in Eosinophil Chemotaxis: DPC168 vs. SB-328437 vs. YM-344031

In functional assays measuring inhibition of eotaxin-induced eosinophil chemotaxis, DPC168 demonstrates the highest potency with an IC50 of 0.034 nM , which is approximately 132-fold more potent than SB-328437 (IC50 values of 20-35 nM depending on the chemotactic ligand) , and approximately 585-fold more potent than YM-344031 (IC50 = 19.9 nM) [1]. This substantial disparity between binding affinity and functional chemotaxis inhibition—particularly evident for DPC168—suggests that receptor binding data alone is an insufficient predictor of functional blockade of cellular migration.

eosinophil chemotaxis functional antagonism CCL11/eotaxin cell migration assay

Receptor Selectivity Profile: SB-328437 vs. SB-297006 vs. 2-(Benzothiazolylthio)acetamide Series

SB-328437 exhibits the highest reported selectivity among small molecule CCR3 antagonists, with >2500-fold selectivity for CCR3 over C5aR, LTD4, CCR7, CXCR1, and CXCR2 receptors . This exceeds the selectivity of SB-297006, which demonstrates at least 250-fold selectivity for CCR3 over a panel of other chemokine receptors including CXCR1, CXCR2, CCR1, and CCR7 . The 2-(benzothiazolylthio)acetamide series exhibits >800-fold selectivity for CCR3 over CCR1 [1]. These selectivity ratios are determined using panels of 7-10 seven-transmembrane receptors and represent critical metrics for minimizing off-target pharmacological effects in experimental systems.

receptor selectivity CCR3 specificity off-target profiling chemokine receptor panel

Oral Bioavailability and In Vivo Target Engagement: YM-344031 vs. YM-355179 vs. GW766994

In vivo pharmacodynamic studies in cynomolgus monkeys demonstrate that oral administration of YM-344031 at 1-10 mg/kg significantly inhibited eotaxin-1-induced eosinophil shape change in whole blood [1]. YM-355179 similarly inhibited CCL11-induced eosinophil shape change after oral administration at 1 mg/kg, and intravenous injection (1 mg/kg) inhibited eosinophil infiltration into airways after segmental bronchoprovocation [2]. In contrast, GW766994 at 300 mg twice daily for 10 days in human asthmatic patients achieved >90% receptor occupancy but failed to significantly reduce sputum eosinophil counts, although it modestly improved PC20 methacholine (0.66 doubling dose, p<0.05) and ACQ scores (0.43) [3]. This clinical outcome illustrates the disconnection between receptor occupancy and functional efficacy in complex disease settings.

oral bioavailability in vivo pharmacodynamics eosinophil shape change cynomolgus monkey

Species Cross-Reactivity: J-113863 Human vs. Mouse CCR3 Differential

J-113863 demonstrates a pronounced species-dependent potency difference: it potently inhibits human CCR3 with an IC50 of 0.58 nM but exhibits weak antagonism against mouse CCR3 with an IC50 of 460 nM—a nearly 800-fold reduction in potency . This compound also acts as a dual CCR1/CCR3 antagonist, with IC50 values of 0.9 nM for human CCR1 and 5.8 nM for mouse CCR1 . This species divergence is not universal across all CCR3 antagonists; SB-328437, for instance, has been successfully employed in both mouse and human systems [1].

species selectivity human-mouse ortholog cross-reactivity CCR1/CCR3 dual antagonism

Clinical-Stage Differentiation: GW766994 Phase 2 Failure vs. Ongoing Development Programs

GW766994 (also designated GW766944) was evaluated in a Phase 2 randomized, double-blind, placebo-controlled trial in 60 patients with asthma and sputum eosinophilia, administered at 300 mg twice daily for 10 days [1]. Despite achieving plasma concentrations consistent with >90% receptor occupancy, GW766994 did not significantly reduce the primary endpoint of sputum eosinophil counts or eosinophil progenitor cells (CD34+45+IL-5Rα+) [1]. The trial showed no improvement in FEV1, with only a modest but statistically significant improvement in PC20 methacholine (0.66 doubling dose) and ACQ scores (0.43) that were deemed clinically insignificant [1]. This outcome contrasts with other clinical-stage programs such as AKST4290 (Phase 2 in Parkinson's disease) and CM-101 (Phase 2a in NASH/liver fibrosis), which are pursuing distinct therapeutic indications [2].

clinical trial Phase 2 eosinophilic asthma therapeutic efficacy

CCR3 Antagonist Application Scenarios: Evidence-Based Selection for Preclinical and Translational Research


Eosinophil Chemotaxis Inhibition in Human Cellular Assays

For studies requiring maximal functional inhibition of human eosinophil migration, DPC168 provides the highest reported potency (IC50 = 0.034 nM in chemotaxis assays), outperforming SB-328437 by approximately 132-fold and YM-344031 by 585-fold . This makes DPC168 the preferred tool compound for in vitro mechanistic studies where low-nanomolar concentrations are required to achieve complete blockade of CCR3-mediated chemotaxis without confounding off-target effects at higher concentrations.

Murine In Vivo Models of Acute Lung Inflammation and Neutrophil Recruitment

SB-328437 is validated for murine in vivo pharmacology: intraperitoneal administration reduces neutrophil recruitment to the lung alveolar space and tissue damage in both LPS-induced lung injury and influenza infection models [1]. This compound has also demonstrated efficacy in mouse models of neuropathic pain and colonic inflammation [1]. Unlike J-113863, which exhibits a 793-fold loss of potency against mouse CCR3, SB-328437 retains functional activity in murine systems and is the recommended selection for rodent in vivo studies .

Oral Bioavailability and Translational Pharmacology in Non-Human Primates

For studies requiring oral dosing and in vivo target engagement in primate species, YM-344031 and YM-355179 offer demonstrated oral bioavailability with pharmacodynamic activity at 1-10 mg/kg in cynomolgus monkeys, as measured by inhibition of eotaxin-1-induced eosinophil shape change [2]. YM-355179 additionally demonstrates inhibition of eosinophil airway infiltration following segmental bronchoprovocation, providing a translational bridge to respiratory indications [3]. These compounds are recommended for primate studies where oral route of administration is required.

Selectivity-Critical Studies Requiring Minimal Off-Target GPCR Activity

For experiments where unambiguous attribution of phenotypic effects to CCR3 blockade is essential, SB-328437 provides the highest reported selectivity margin (>2500-fold over C5aR, LTD4, CCR7, CXCR1, and CXCR2) . This exceeds the selectivity of SB-297006 (>250-fold) and the 2-(benzothiazolylthio)acetamide series (>800-fold over CCR1). SB-328437 should be prioritized in complex biological systems where off-target chemokine or GPCR signaling could confound interpretation of CCR3-specific pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCR3 Antagonist

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.